Glutarimide
Overview
Description
Glutarimide is an organic compound with the formula (CH2)3(CO)2NH . It is a white solid that forms upon dehydration of the amide of glutaric acid . Glutarimide is sometimes called 2,6-piperidinedione . It is the core of a variety of drugs, including thalidomide, a medication used to treat multiple myeloma and leprosy, and cycloheximide, a potent inhibitor of protein synthesis .
Synthesis Analysis
The compound forms upon dehydration of the amide of glutaric acid . A glutarimide antibiotic, 9-methylstreptimidone, shows antiviral, antitumor, and antifungal activities . There are also studies on the synthesis of functionalized Glutarimide using oxidative N-Heterocyclic Carbene Catalysis .
Molecular Structure Analysis
The molecular weight of Glutarimide is 113.11 g/mol . The IUPAC Standard InChI is InChI=1S/C5H7NO2/c7-4-2-1-3-5(8)6-4/h1-3H2, (H,6,7,8) . The structure is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Deamidation and isomerization are known to be among the most prevalent chemical modifications in long-lived human proteins . A liquid chromatography/mass spectrometry-based approach has been used for rapidly characterizing the isomeric products of Gln deamidation .
Physical And Chemical Properties Analysis
Glutarimide is a white solid . It has a density of 1.2416 (rough estimate) . The melting point is 155-157 °C (lit.) . It is soluble in water, hot ethanol, and boiling benzene . It is insoluble in ether .
Scientific Research Applications
Metabolism and Degradation : Glutarimides have been studied for their metabolism and biological degradation. Kebrle and Hoffmann (1956) and (2005) explored the biological degradation of glutarimides in dogs, focusing on oxidative degradation processes (Kebrle & Hoffmann, 1956) (Kebrle & Hoffmann, 2005).
Pharmacological Applications : Some glutarimide derivatives, like bemegride, have been studied for their therapeutic applications, particularly as barbiturate antagonists (Shaw, 1957) (Shaw, 1957).
Biological Activity and Synthesis Methods : Popovic-Djordjevic et al. (2014) reviewed the biological activities of glutarimides, including their roles as androgen receptor antagonists, anti-inflammatory, and anxiolytics. The paper also discusses methods for synthesizing glutarimides (Popovic-Djordjevic et al., 2014).
Role in Immunology and Transplantation : DTCM-glutarimide, a novel piperidine derivative, has been studied for its role in inhibiting macrophage activation and suppressing graft rejection in transplant cases (Takeiri et al., 2011) (Takeiri et al., 2011).
Drug Transport through Cell Membranes : Michalska et al. (2000) suggested that the glutarimide moiety acts as a carrier molecule, facilitating the transport of biologically active substances through cell membranes (Michalska et al., 2000).
Chemokine Inhibition : Fox et al. (2005) identified that certain glutarimide derivatives inhibit chemokine activities, acting as anti-inflammatory agents (Fox et al., 2005).
Inhibition of Peptide Synthesis in Ribosomes : The impact of cycloheximide and related glutarimide antibiotics on peptide synthesis in reticulocyte ribosomes was explored by Obrig et al. (1971) (Obrig et al., 1971).
Antitumor and Antimetastatic Properties : Rajski and Shen (2010) discussed the multifaceted modes of action of glutarimide-containing polyketides with significant antitumor and antimetastatic effects (Rajski & Shen, 2010).
Action on Autonomic Ganglia : Patel et al. (1978) studied the ganglionic actions of newly synthesized glutarimide compounds, revealing their effects on the autonomic nervous system (Patel et al., 1978) (Patel et al., 1978).
Infrared Matrix Isolation and Theoretical Studies : The molecular structure and vibrational frequencies of glutarimide were investigated by Bieńko et al. (1997) using infrared matrix isolation and theoretical studies (Bieńko et al., 1997).
Antiproliferative Activity against Cancer Cells : Ge et al. (2021) characterized the antiproliferative activity of streptoglutarimide H against lung cancer cells, exploring its mechanism of action (Ge et al., 2021).
Synthesis and Antiviral Activities : Ji et al. (2010) synthesized novel glutarimide compounds and evaluated their antiviral activities, highlighting specific compounds with strong antiviral properties (Ji et al., 2010).
Safety And Hazards
Glutarimide should be handled with care. Avoid dust formation and breathing mist, gas, or vapors . Avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
piperidine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-4-2-1-3-5(8)6-4/h1-3H2,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCYXPMJDCCGSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074452 | |
Record name | Glutarimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glutarimide | |
CAS RN |
1121-89-7 | |
Record name | Glutarimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1121-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glutarimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glutarimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58190 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glutarimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glutarimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.038 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLUTARIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV728O9612 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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